1-ethyl-4-(5-((methylamino)methyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
Overview
Description
The compound “1-ethyl-4-(5-((methylamino)methyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and a 1,2,4-oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyridine ring, followed by the introduction of the 1,2,4-oxadiazole ring. The exact synthesis route would depend on the starting materials and the specific conditions required for each reaction step .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and 1,2,4-oxadiazole rings would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The pyridine ring is known to participate in various reactions, including substitution and addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be predicted using computational chemistry methods .Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been involved in the synthesis of novel heterocyclic compounds, such as 1,2,4-oxadiazole derivatives, expected to exhibit hypertensive activity (Kumar & Mashelker, 2007).
- Research has highlighted its use in creating mono- and bicyclic heterocyclic derivatives containing 1,2,4-triazole, 1,3,4-thia-, and -oxadiazole rings, which are structurally elucidated through spectral and analytical data (El‐Sayed et al., 2008).
- The compound has been involved in synthesizing various 1,2,4-triazoles and evaluating their antimicrobial activities, indicating its potential in medicinal chemistry applications (Bayrak et al., 2009).
Biological and Pharmacological Studies
- Polycyclic systems containing 1,2,4-oxadiazole rings were synthesized, and their biological activities were predicted, demonstrating the compound's potential in drug design and biological activity prediction (Kharchenko et al., 2008).
- Studies have been conducted on the anti-cancer activity of heterocyclic compounds related to this chemical, highlighting its significance in developing potential anti-cancer agents (Liu et al., 2019).
- Research has also focused on synthesizing substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents, further emphasizing the compound's relevance in cancer research (Redda & Gangapuram, 2007).
Industrial and Material Science Applications
- The compound's derivatives have been used in studying corrosion inhibition properties for mild steel in acidic conditions, showcasing its potential in industrial applications and material science (Ammal et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-ethyl-4-[5-(methylaminomethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-3-15-5-4-8(6-10(15)16)11-13-9(7-12-2)17-14-11/h4-6,12H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOLCTCVUDJVRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=CC1=O)C2=NOC(=N2)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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